4-Iodo-N-methyl-1H-pyrrole-2-carboxamide 4-Iodo-N-methyl-1H-pyrrole-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15845419
InChI: InChI=1S/C6H7IN2O/c1-8-6(10)5-2-4(7)3-9-5/h2-3,9H,1H3,(H,8,10)
SMILES:
Molecular Formula: C6H7IN2O
Molecular Weight: 250.04 g/mol

4-Iodo-N-methyl-1H-pyrrole-2-carboxamide

CAS No.:

Cat. No.: VC15845419

Molecular Formula: C6H7IN2O

Molecular Weight: 250.04 g/mol

* For research use only. Not for human or veterinary use.

4-Iodo-N-methyl-1H-pyrrole-2-carboxamide -

Specification

Molecular Formula C6H7IN2O
Molecular Weight 250.04 g/mol
IUPAC Name 4-iodo-N-methyl-1H-pyrrole-2-carboxamide
Standard InChI InChI=1S/C6H7IN2O/c1-8-6(10)5-2-4(7)3-9-5/h2-3,9H,1H3,(H,8,10)
Standard InChI Key XECWVGLGIBTQIO-UHFFFAOYSA-N
Canonical SMILES CNC(=O)C1=CC(=CN1)I

Introduction

Chemical Structure and Properties

Molecular Characterization

PropertyValue/DescriptionSource
CAS Number1706433-20-6
IUPAC Name4-Iodo-N-methyl-1H-pyrrole-2-carboxamide
Molecular FormulaC₇H₉IN₂O
Molecular Weight264.06 g/mol
SMILES CodeO=C(C1=CC(I)=CN1)N(C)C

The molecule features a pyrrole ring with iodine at the 4-position and a methyl-substituted carboxamide group at the 2-position. The iodine atom enhances electrophilicity, enabling participation in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions), while the carboxamide group provides hydrogen-bonding capacity, critical for interactions with biological targets .

Applications in Medicinal Chemistry

Role in Drug Development

This intermediate is pivotal for constructing:

  • Antibacterial Agents: Pyrrole-2-carboxamides with electron-withdrawing substituents (e.g., iodine) exhibit affinity for mycobacterial membrane proteins like MmpL3, a target in drug-resistant tuberculosis .

  • Antiviral Compounds: Iodinated pyrrole derivatives may serve as scaffolds for inhibitors of viral polymerases, such as influenza A RNA-dependent RNA polymerase (RdRP) .

  • Cancer Therapeutics: Related pyrrole-2,5-diones show antiproliferative activity against colon cancer cell lines, suggesting potential for antitumor applications .

Application AreaExample Target/ActivityReference
TuberculosisMmpL3 inhibition (MIC < 0.016 μg/mL)
InfluenzaPA-PB1 interface disruption
Analgesia/SedationCOX-2/COX-1 inhibition (phthalimide analogs)
Hazard CodeDescriptionSource
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P262Avoid contact with eyes, skin, or clothing
P264Wash hands thoroughly after handling
H302Harmful if swallowed
H335May cause respiratory irritation

The compound should be stored in a dry, cool environment away from heat sources and incompatible materials (e.g., oxidizers) .

SupplierCAS NumberPurity (%)Price (USD)Notes
Chemenu1706433-20-697%InquiryResearch-focused
Ambeed1706433-20-695%InquiryIncludes COA/SDS
Bidepharm1706433-20-697%¥4459.00/1gChina-based supplier

Pricing and availability vary by region; bulk orders may require direct negotiation .

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